2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride
Description
2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a thiazole core substituted with chlorine at position 2, a chloromethyl group at position 4, and a sulfonyl chloride moiety at position 5. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to the electrophilic reactivity of the sulfonyl chloride group, enabling facile nucleophilic substitutions to form sulfonamides, sulfonic esters, or other derivatives.
Properties
IUPAC Name |
2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3NO2S2/c5-1-2-3(12(7,9)10)11-4(6)8-2/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMPRSFOWMRWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SC(=N1)Cl)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride typically involves the chlorination of 4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinates or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary or secondary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted thiazoles.
Oxidation Reactions: Products include sulfonic acids and sulfonates.
Reduction Reactions: Products include sulfinates and thiols.
Scientific Research Applications
2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, for labeling and detection purposes.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting bacterial and fungal infections.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group and the chloromethyl group. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The chloromethyl group can undergo nucleophilic substitution, resulting in the formation of various substituted thiazoles. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which increases the electrophilicity of the adjacent carbon atoms.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Thiazole Sulfonyl Chlorides
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
- Substituent Effects : The chloromethyl group (CH₂Cl) in the target compound introduces both steric bulk and moderate electron-withdrawing effects, contrasting with the phenyl group (Ph, aromatic) in the phenyl analog and the trifluoromethyl (CF₃, strongly electron-withdrawing) in the trifluoromethyl derivative .
- Reactivity: The sulfonyl chloride group’s electrophilicity is modulated by adjacent substituents.
- Molecular Weight : The phenyl-substituted analog (294.2 g/mol) has a higher molecular weight due to the aromatic ring, impacting solubility and pharmacokinetic properties .
Sulfonamide Derivative Formation
- Target Compound : The chloromethyl group enables further functionalization (e.g., nucleophilic displacement of Cl in CH₂Cl), making it a versatile precursor for bifunctional derivatives.
- Phenyl Analog : The phenyl group limits reactivity at C4 but enhances stability, favoring applications requiring aromatic stacking interactions in drug design .
- Trifluoromethyl Analog : The CF₃ group improves metabolic stability and lipophilicity, advantageous in agrochemicals .
Physicochemical Properties
- Solubility : The chloromethyl group’s polarity enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to hydrophobic phenyl or CF₃ groups.
- Stability : Chloromethyl-substituted compounds may exhibit hydrolytic instability under basic conditions due to Cl–CH₂– susceptibility, whereas CF₃ or dioxolane analogs are more stable .
Biological Activity
2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative studies with similar compounds.
- IUPAC Name : this compound
- Molecular Formula : C4H4Cl2N2O2S2
- Molecular Weight : 247.1 g/mol
- CAS Number : 2172554-04-8
| Property | Value |
|---|---|
| Molecular Formula | C4H4Cl2N2O2S2 |
| Molecular Weight | 247.1 g/mol |
| IUPAC Name | This compound |
| Purity | 95% |
Synthesis Methods
The synthesis of this compound typically involves chlorination processes. A common method includes the reaction of thiazole derivatives with chloromethyl sulfonyl chloride in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the process.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its ability to disrupt bacterial cell walls, making it a potential candidate for developing new antimicrobial agents.
In studies where this compound was tested against various microbial strains, it demonstrated significant inhibitory effects. For instance, it showed effective activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa at concentrations as low as 0.25 mg/mL .
Antitumor Activity
Additionally, derivatives of this compound have been evaluated for antitumor activity. In a study focusing on thiazolidine derivatives related to the thiazole structure, several compounds exhibited potent antitumor effects against glioblastoma multiforme cell lines. The mechanism appears to involve inducing cytotoxicity in cancer cells through disruption of essential cellular functions .
The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets. It is believed to inhibit enzyme activity by binding to the active sites of enzymes critical for microbial survival and proliferation. This inhibition disrupts essential biochemical pathways, leading to cell death.
Comparative Studies
Comparative studies with similar compounds highlight the unique properties of this compound. For example, when compared to other thiazole derivatives such as 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-sulfonamide, the chloromethyl group in this compound enhances its reactivity and biological efficacy.
Table: Comparison of Biological Activities
| Compound | Antimicrobial Activity (MIC) | Antitumor Activity (IC50) |
|---|---|---|
| This compound | 0.25 mg/mL | Not specified |
| 2-Chloro-4-(trifluoromethyl)-1,3-thiazole-5-sulfonamide | Higher MIC | Moderate |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride?
- Methodological Answer : Synthesis typically involves cyclization of precursor thiazole derivatives followed by oxidative chlorination. For example, Lawesson’s reagent can facilitate cyclization of thiourea intermediates, and chlorination with agents like Cl₂ or SOCl₂ introduces the sulfonyl chloride group. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Nuclear magnetic resonance (NMR; ¹H and ¹³C) and infrared (IR) spectroscopy confirm functional groups (e.g., sulfonyl chloride, chloromethyl). Mass spectrometry (MS) provides molecular weight verification. X-ray crystallography may resolve crystal structure ambiguities if single crystals are obtainable .
Q. What are the primary reactivity patterns of this compound in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl chloride group reacts with amines to form sulfonamides (e.g., for drug discovery) and with alcohols to yield sulfonate esters. The chloromethyl substituent can undergo further alkylation or substitution, enabling modular derivatization. Reaction kinetics should be monitored via TLC or HPLC to optimize conditions .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproduct formation?
- Methodological Answer : Key variables include:
- Temperature : Lower temperatures (0–5°C) during chlorination reduce side reactions.
- Reagent stoichiometry : Excess chlorinating agents (e.g., PCl₅) improve conversion rates .
- Purification : Gradient elution in column chromatography or fractional distillation removes impurities. Yield improvements from 60% to >85% have been reported with controlled stepwise addition of reagents .
Q. How should researchers address contradictory biological activity data in cell-based assays?
- Methodological Answer : Contradictions may arise from:
- Purity issues : Validate compound purity via HPLC (>95%) and confirm absence of residual solvents.
- Assay variability : Test across multiple cell lines (e.g., NCI-60 panel) and standardize protocols (e.g., incubation time, concentration gradients).
- Mechanistic studies : Use SAR (structure-activity relationship) analysis to differentiate direct activity from off-target effects .
Q. What computational strategies predict the compound’s reactivity and target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electronic properties to predict sites for electrophilic/nucleophilic attack.
- Molecular docking : Screens potential protein targets (e.g., kinases) using PubChem-derived 3D structures.
- ADMET profiling : Predicts pharmacokinetic behavior (e.g., solubility, metabolic stability) for drug development pipelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
